molecular formula C11H13F13N2O2S B1594798 N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide CAS No. 50598-28-2

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Cat. No.: B1594798
CAS No.: 50598-28-2
M. Wt: 484.28 g/mol
InChI Key: INDOGKYZYLAGEM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide is not specified in the available resources. Its potential as a pollutant suggests it may have environmental impacts, but the specific biochemical or ecological mechanisms are not detailed .

Safety and Hazards

While specific safety and hazard data for N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide is not available, it is noted as a potential pollutant of groundwater and drinking water . This suggests that it could pose environmental hazards, particularly in relation to water safety and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The specific synthetic route may vary, but it generally includes the following steps:

    Preparation of the Intermediate: The initial step involves the preparation of an intermediate compound, which may include the formation of a propyl chain with a dimethylamino group.

    Fluorination: The intermediate is then subjected to fluorination reactions to introduce the tridecafluorohexanesulphonamide moiety.

Industrial Production Methods: Industrial production of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F13N2O2S/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h25H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDOGKYZYLAGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13SO2NHCH2CH2CH2N(CH3)2, C11H13F13N2O2S
Record name 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068556
Record name N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-28-2
Record name N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50598-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.473
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Synthesis routes and methods

Procedure details

A mixture of dimethylaminopropylamine, H2NC3H6N(CH3)2 (12.2 g, 0.12 mole), triethylamine, (C2H5)3N (8.1 g, 0.08 mole) and toluene (60 g) was first prepared at ambient temperature and about atmospheric pressure in an inert atmosphere of nitrogen. To this mixture was added perfluorohexanesulfonyl fluoride, C6F13SO2F (41.0 g, 0.10 mole). The total mixture was then heated in a stainless steel reaction vessel at 90° C. for a period of about 3 hours forming a homogeneous reactant solution. During this period the aforementioned Reaction (a) takes place to produce intermediate N-[3-(N',N'-dimethylamino)propyl]perfluorohexane sulfonamide, C6F13SO2N(H)C3H6N(CH3)2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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